2-Pyridylamidoxime

Description

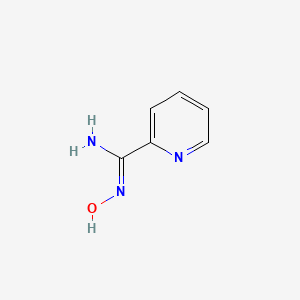

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxypyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXCGXSHUNVFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938908, DTXSID301267149 | |

| Record name | 1-Nitroso-1-(pyridin-2(1H)-ylidene)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849833-60-9, 1772-01-6 | |

| Record name | [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849833-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-2-pyridinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinamidoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinamidoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitroso-1-(pyridin-2(1H)-ylidene)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridylamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Step-by-step synthesis of 2-Pyridylamidoxime

An In-Depth Technical Guide to the Synthesis of 2-Pyridylamidoxime

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a pivotal intermediate in medicinal chemistry and materials science. The document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, and outlines methods for purification and characterization. Authored for researchers, scientists, and drug development professionals, this paper emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. The primary method detailed herein involves the nucleophilic addition of hydroxylamine to 2-cyanopyridine, a robust and widely adopted route for preparing amidoximes.[1]

Introduction: The Significance of this compound

This compound, a member of the amidoxime class of compounds, is distinguished by the presence of a hydroxyimino and an amino group attached to the same carbon atom.[2] This unique functional arrangement makes it a versatile building block for the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in pharmacologically active molecules.[2]

The pyridine ring itself is a privileged structure in drug design, found in numerous FDA-approved pharmaceuticals across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[3] The incorporation of the amidoxime moiety onto this scaffold provides reactive sites for constructing more complex molecular architectures, such as 1,2,4-oxadiazoles, which are common motifs in biologically active compounds.[4] Consequently, this compound serves as a critical starting material for developing novel therapeutic agents and functional materials. Its synthesis is a foundational process for research programs focused on creating new chemical entities for drug discovery.[2][5]

Mechanistic Insights: The Formation of Amidoximes from Nitriles

The synthesis of this compound from 2-cyanopyridine is a classic example of the nucleophilic addition of hydroxylamine to a nitrile. This reaction is the most common and direct method for preparing amidoximes.[1]

Core Mechanism: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. This process is facilitated by the generation of free hydroxylamine from its more stable salt form, hydroxylamine hydrochloride (NH₂OH·HCl). A base is required to neutralize the HCl and liberate the nucleophilic hydroxylamine.[1]

The general mechanism can be visualized as follows:

Caption: Reaction mechanism for amidoxime synthesis.

The choice of base is critical; inorganic bases like sodium carbonate or sodium bicarbonate are commonly used, as are organic bases such as triethylamine.[1] The reaction is typically performed in a protic solvent, such as ethanol or methanol, which helps to solubilize the reagents and facilitate proton transfer steps. Heating the reaction mixture is often necessary to overcome the activation energy and drive the reaction to completion in a reasonable timeframe.[1]

Detailed Synthetic Protocol

This section provides a field-proven, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 2-Cyanopyridine | 100-70-9 | 104.11 | Starting material, irritant |

| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | Reagent, corrosive, skin irritant |

| Sodium Carbonate (Anhydrous) | 497-19-8 | 105.99 | Base, irritant |

| Ethanol (95% or Absolute) | 64-17-5 | 46.07 | Solvent, flammable |

| Distilled Water | 7732-18-5 | 18.02 | Solvent |

| Activated Carbon | 7440-44-0 | 12.01 | Decolorizing agent (optional) |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beakers and graduated cylinders

-

Buchner funnel and filter flask

-

Filter paper

-

pH paper or pH meter

-

Rotary evaporator (optional)

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure

-

Preparation of Hydroxylamine Solution:

-

In a 250 mL round-bottom flask, combine hydroxylamine hydrochloride (e.g., 1.2 eq) and sodium carbonate (e.g., 0.6 eq, or enough to bring pH to ~8)

-

Add a solvent mixture, typically ethanol and water (e.g., a 4:1 or similar ratio), sufficient to dissolve the solids with stirring.

-

Stir the mixture at room temperature for 15-20 minutes. This allows the in-situ generation of free hydroxylamine.[1] The formation of sodium chloride as a byproduct is expected.

-

-

Reaction Initiation:

-

To the stirring hydroxylamine solution, add 2-cyanopyridine (1.0 eq) either neat or dissolved in a small amount of ethanol.

-

Equip the flask with a reflux condenser.

-

-

Reaction Under Reflux:

-

Heat the reaction mixture to a gentle reflux (approximately 80-85°C for ethanol).

-

Maintain the reflux with continuous stirring for a period of 2 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary depending on the substrate and scale.[1]

-

-

Isolation of Crude Product:

-

After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Further cool the flask in an ice bath to maximize the precipitation of the product.

-

Collect the resulting white crystalline solid by vacuum filtration using a Buchner funnel.

-

Wash the crystals on the filter with a small amount of cold distilled water or cold ethanol to remove soluble impurities.

-

-

Purification via Recrystallization:

-

Transfer the crude solid to a beaker.

-

Add a minimum amount of a suitable hot solvent (distilled water or an ethanol/water mixture is often effective) until the solid just dissolves.

-

If the solution is colored, a small amount of activated carbon can be added, the solution boiled briefly, and then hot-filtered to remove the carbon.

-

Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce the formation of pure crystals.

-

Filter the purified crystals, wash with a small volume of the cold recrystallization solvent, and dry under vacuum. High-purity crystalline amidoxime can be obtained via this method.[6]

-

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is crucial. The following techniques are standard.

| Technique | Expected Result / Observation |

| Melting Point | A sharp melting point consistent with literature values (approx. 105-108°C). A broad range indicates impurities. |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the -NH₂ and -OH protons. The amine and hydroxyl protons are typically broad and may be exchangeable with D₂O.[7][8] |

| ¹³C NMR | A signal for the C=NOH carbon (typically ~150 ppm) and distinct signals for the carbons of the pyridine ring.[7][9] |

| FT-IR | Characteristic peaks for O-H stretch (~3400-3500 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), C=N stretch (~1650 cm⁻¹), and N-O stretch (~930 cm⁻¹).[10] |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of this compound (C₆H₇N₃O), which is 138.06 g/mol . |

Table: Expected ¹H NMR Data (in DMSO-d₆, ~400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | singlet (broad) | 1H | N-OH |

| ~8.5 | doublet | 1H | Pyridine C6-H |

| ~7.8 | triplet | 1H | Pyridine C4-H |

| ~7.6 | doublet | 1H | Pyridine C3-H |

| ~7.2 | triplet | 1H | Pyridine C5-H |

| ~5.8 | singlet (broad) | 2H | -NH₂ |

Note: Exact chemical shifts can vary based on solvent and concentration.

Safety and Handling

-

Hydroxylamine Hydrochloride: Corrosive and a skin irritant. Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated fume hood.

-

2-Cyanopyridine: Toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources.

-

All procedures should be carried out in a fume hood by trained personnel.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or No Yield | Incomplete reaction; insufficient base; inactive hydroxylamine. | Ensure pH is ~8 after base addition. Increase reflux time and monitor by TLC. Use fresh hydroxylamine hydrochloride. |

| Product is an Oil/Doesn't Crystallize | Presence of impurities; insufficient cooling. | Try scratching the inside of the flask with a glass rod to induce crystallization. Ensure cooling is adequate. If it remains an oil, attempt purification via column chromatography. |

| Product is Discolored | Impurities from starting materials or side reactions. | Perform recrystallization with activated carbon as described in the purification step. |

| Broad Melting Point Range | Impure product. | Repeat the recrystallization step. Ensure the product is completely dry before measuring the melting point. |

Conclusion

The synthesis of this compound via the reaction of 2-cyanopyridine with hydroxylamine is an efficient and reliable method. This guide provides a robust framework, from mechanistic understanding to practical execution and quality control, enabling researchers to confidently produce this valuable chemical intermediate. The versatility of this compound as a precursor in the synthesis of complex heterocyclic systems solidifies its importance in the ongoing quest for novel pharmaceuticals and advanced materials.

References

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 10. researchgate.net [researchgate.net]

Nuclear Magnetic Resonance (NMR) Characterization of 2-Pyridylamidoxime: A Guide for Structural Elucidation and Quality Control

An In-Depth Technical Guide for Drug Development Professionals

Abstract: 2-Pyridylamidoxime is a key structural motif in medicinal chemistry, valued for its role as a bioisostere for carboxylic acids and its function as a powerful chelating agent and nitric oxide donor precursor.[1] Rigorous structural characterization is paramount for advancing drug development programs that incorporate this moiety. This guide provides an in-depth technical overview of the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of ¹H and ¹³C NMR spectral interpretation, the critical influence of tautomerism, and provide a field-proven experimental protocol for acquiring high-quality data. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and biotechnology sectors.

The Scientific Imperative: Why NMR for this compound?

In drug development, absolute certainty in molecular structure is non-negotiable. For a molecule like this compound, which contains multiple nitrogen atoms, labile protons, and a potential for complex tautomeric equilibria, NMR spectroscopy is the definitive analytical tool. It provides unambiguous, atom-level information on connectivity and chemical environment, which is essential for:

-

Structural Confirmation: Verifying the successful synthesis of the target compound.

-

Purity Assessment: Identifying and quantifying residual solvents, starting materials (e.g., 2-cyanopyridine), or process-related impurities.[2][3]

-

Isomeric and Tautomeric Analysis: Understanding the dominant structural forms in solution, which can directly impact biological activity and physicochemical properties.[1][4]

-

Regulatory Compliance: Providing the detailed characterization data required for regulatory filings.

The amidoxime functional group, -C(NH₂)=NOH, is not a static entity. It exists in a dynamic equilibrium between Z and E geometric isomers, and potentially with its iminohydroxylamine tautomer.[5][6] Recent theoretical and experimental studies overwhelmingly indicate that the Z-amidoxime form is the most stable and dominant isomer in solution.[1] NMR is uniquely suited to probe this behavior.

Interpreting the Spectra: Predicted ¹H and ¹³C NMR Data

The following spectral data is predicted based on analysis of structurally similar compounds, including picolinamide and other substituted pyridines, and general principles of NMR spectroscopy.[7][8][9] The choice of solvent, typically DMSO-d₆, is critical. Its hydrogen bond accepting nature slows the chemical exchange of the -OH and -NH₂ protons, allowing for their observation as distinct, often broad, signals.[10][11]

¹H NMR Spectral Analysis (Predicted in DMSO-d₆, 400 MHz)

The proton NMR spectrum is defined by two regions: the aromatic pyridine signals and the labile protons of the amidoxime group.

| Proton (Position) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H6 | 8.55 - 8.65 | ddd | J ≈ 4.8, 1.8, 0.9 | Most downfield pyridine proton due to proximity to the ring nitrogen. |

| H4 | 7.90 - 8.00 | td | J ≈ 7.7, 1.8 | Triplet of doublets; experiences coupling to H3 and H5. |

| H3 | 7.80 - 7.90 | dt | J ≈ 7.8, 1.0 | Downfield shift due to proximity to the electron-withdrawing amidoxime group. |

| H5 | 7.45 - 7.55 | ddd | J ≈ 7.5, 4.8, 1.2 | Experiences coupling to H4 and H6. |

| -NH₂ | ~6.0 - 6.5 | br s | - | Broad singlet, exchangeable with D₂O. Position is concentration and temperature dependent. |

| -OH | ~9.6 - 10.0 | br s | - | Broad singlet, exchangeable with D₂O. Significantly downfield. |

¹³C NMR Spectral Analysis (Predicted in DMSO-d₆, 101 MHz)

The ¹³C spectrum confirms the carbon skeleton and the presence of the key functional groups.

| Carbon (Position) | Predicted δ (ppm) | Notes |

| C=N (Amidoxime) | 148 - 152 | The sp² carbon of the amidoxime is significantly deshielded. |

| C2 | 149 - 153 | Quaternary carbon attached to the amidoxime. Its chemical shift can be similar to the amidoxime carbon. |

| C6 | 148 - 150 | Most deshielded aromatic CH carbon due to proximity to nitrogen. |

| C4 | 137 - 139 | Aromatic CH carbon. |

| C3 | 125 - 127 | Aromatic CH carbon. |

| C5 | 121 - 123 | Most shielded aromatic CH carbon. |

Field-Proven Experimental Protocol

This protocol provides a self-validating workflow for obtaining high-quality NMR data for this compound.

Materials and Equipment

-

This compound sample

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

-

Deuterium Oxide (D₂O, 99.9% D)

-

5 mm NMR tubes (high precision)

-

Pasteur pipettes and filters (e.g., cotton or glass wool plug)

-

Vortex mixer

-

NMR Spectrometer (≥400 MHz recommended)

Step-by-Step Methodology

-

Sample Preparation (The Causality of Choice):

-

Step 1: Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial. Rationale: This mass provides excellent signal-to-noise for both ¹H and ¹³C experiments within a reasonable acquisition time without risking solubility issues.

-

Step 2: Add ~0.6 mL of DMSO-d₆ to the vial. Rationale: DMSO-d₆ is chosen for its excellent solvating power for polar, hydrogen-bonding compounds and its ability to slow the exchange of labile -OH and -NH₂ protons, making them observable.[12][13]

-

Step 3: Vortex the sample thoroughly until fully dissolved. If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube. Rationale: Undissolved solids will degrade the magnetic field homogeneity, leading to poor spectral resolution (broad peaks).

-

-

Instrument Setup and Data Acquisition:

-

Step 1: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity. Rationale: A stable lock and good shimming are critical for high-resolution spectra.

-

Step 2 (¹H NMR): Acquire a standard proton spectrum. Typical parameters on a 400 MHz instrument would be: a 30-45° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2-5 seconds, and 16-32 scans. Rationale: This balance of parameters ensures quantitative integration (with a longer relaxation delay of >5x T₁) and good signal-to-noise.

-

Step 3 (¹³C NMR): Acquire a proton-decoupled carbon spectrum using a standard pulse program (e.g., zgpg30). Typical parameters: 30° pulse angle, 2-second relaxation delay, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024-4096 scans, depending on sample concentration). Rationale: Proton decoupling simplifies the spectrum to singlets for each unique carbon, aiding interpretation.

-

Step 4 (D₂O Exchange - Trustworthiness Validation): After acquiring the initial spectra, remove the NMR tube, add 1-2 drops of D₂O, shake well, and re-acquire the ¹H NMR spectrum. Rationale: This is a definitive test. The signals corresponding to the -OH and -NH₂ protons will diminish or disappear entirely as the protons are exchanged for non-NMR-active deuterium, confirming their assignment.

-

-

Data Processing and Analysis:

-

Step 1: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Step 2: Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.[14] Rationale: Accurate referencing is essential for comparing data across samples and with literature values.

-

Step 3: Integrate the peaks in the ¹H spectrum. The relative integrals should correspond to the number of protons for each signal.

-

Step 4: Assign all peaks according to the expected chemical shifts outlined in Section 2.

-

Step 5 (Impurity Analysis): Scrutinize the spectrum for unexpected signals. A sharp singlet around 3.3 ppm could indicate residual water. A signal in the ¹³C spectrum around 118 ppm might suggest unreacted 2-cyanopyridine starting material.[15][16]

-

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. A properly executed analysis, grounded in a solid understanding of the molecule's potential for tautomerism and the influence of solvent choice, provides unambiguous structural confirmation and purity assessment. The protocols and interpretive guidelines presented here offer a robust framework for scientists in drug development to ensure the quality and integrity of their chemical entities, thereby supporting the advancement of new therapeutic agents.

References

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impurity Synthesis And Identification | SpiroChem [spirochem.com]

- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerism of amidoximes and other oxime species | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NMR data for compound 35. N-(pyridin-2-yl)picolinamide | Imperial College London [data.hpc.imperial.ac.uk]

- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 15. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]

Title: Elucidating the Solid-State Architecture of 2-Pyridylamidoxime: A Technical Guide to Crystal Structure Determination

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

2-Pyridylamidoxime is a molecule of significant interest in medicinal chemistry, primarily recognized for its role as a nitric oxide (NO) donor and as a versatile building block for synthesizing novel therapeutic agents.[1][2] Its biological activity is intrinsically linked to its three-dimensional structure, which governs its interactions with biological targets and its physicochemical properties. This guide provides a comprehensive, in-depth walkthrough of the essential techniques and critical considerations for determining the single-crystal X-ray structure of this compound. We will move beyond a simple recitation of steps to explore the underlying rationale for key experimental decisions, ensuring a robust and reproducible crystallographic analysis. This document is intended for researchers and drug development professionals who require a precise atomic-level understanding of this important scaffold for applications in structure-based drug design.[3][4]

The Strategic Imperative: Why the Crystal Structure of this compound Matters

The amidoxime functional group (-C(NH₂)=NOH) is a cornerstone of prodrug design and bioisosteric replacement for carboxylic acids.[1][2] In the context of the 2-pyridyl scaffold, several structural questions arise that can only be definitively answered by single-crystal X-ray diffraction (SCXRD), the gold-standard technique for atomic-level structural elucidation.[5][6]

-

Tautomerism and Isomerism: Amidoximes can exist in different tautomeric and isomeric forms (e.g., Z/E isomers).[7][8] The pyridyl nitrogen introduces further complexity, with the potential for protonation and varied hydrogen bonding patterns. The solid-state structure provides unambiguous proof of the dominant form in the crystalline state, which is crucial for computational modeling and understanding receptor binding.[9][10]

-

Conformational Analysis: The dihedral angle between the pyridine ring and the amidoxime group dictates the molecule's overall shape. Crystal structure analysis provides precise torsional angles, offering insights into the molecule's preferred conformation and steric profile.[11]

-

Supramolecular Assembly: The precise arrangement of molecules in the crystal lattice, governed by hydrogen bonds and other non-covalent interactions, influences key material properties like solubility, stability, and dissolution rate.[12] Understanding this packing is vital for formulation development.

This guide will now detail the end-to-end workflow for achieving a high-resolution crystal structure of this compound.

The Workflow: From Synthesis to Final Structure

The process of determining a crystal structure is a linear progression of distinct stages, each with critical quality control checkpoints. Success in one stage is predicated on the quality of the output from the preceding one.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. malariaworld.org [malariaworld.org]

- 5. mdpi.com [mdpi.com]

- 6. sites.unimi.it [sites.unimi.it]

- 7. researchgate.net [researchgate.net]

- 8. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 10. Tautomer - Wikipedia [en.wikipedia.org]

- 11. The unusual (syn-/anti-)2 conformation of a dimethoxypyrimidyl-based tennimide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Pyridylamidoxime in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Pyridylamidoxime, a key intermediate in pharmaceutical and chemical synthesis.[1] Understanding the solubility of this compound in various common solvents is critical for its effective use in drug development, reaction optimization, and formulation. This document details the physicochemical properties of this compound, presents available quantitative solubility data, and outlines rigorous experimental protocols for solubility determination. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals to facilitate the informed use of this compound in their work.

Introduction to this compound

This compound, also known as N'-hydroxypyridine-2-carboximidamide, is a heterocyclic organic compound with the chemical formula C₆H₇N₃O.[2] It presents as a white to light yellow crystalline powder.[3][4] The molecule incorporates a pyridine ring and an amidoxime functional group, which impart it with versatile reactivity and significant utility as a building block in organic synthesis.[1]

The amidoxime functional group is a key feature, making these compounds important in medicinal chemistry for their wide range of biological activities, including antitubercular, antibacterial, and antineoplastic properties.[5][6] Consequently, this compound serves as a crucial intermediate in the synthesis of various therapeutic agents.[1] A thorough understanding of its solubility is paramount for designing efficient synthetic routes, developing robust formulations, and ensuring reproducible experimental outcomes.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₆H₇N₃O | [2] |

| Molecular Weight | 137.14 g/mol | [2] |

| Melting Point | 120-124 °C | [2][3] |

| Boiling Point | 278 °C (estimated) | [3] |

| Appearance | White to light yellow powder/crystal | [3][4] |

| pKa | 13.61 ± 0.50 (Predicted) | [4] |

Solubility Profile of this compound

The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4] this compound, with its polar pyridine ring and the hydrogen-bonding capable amidoxime group, is expected to exhibit higher solubility in polar solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in several common solvents at room temperature.

| Solvent | Chemical Formula | Polarity | Solubility (mg/mL) | Reference |

| Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | 30 | [3][4] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | 30 | [3][4] |

| Ethanol | C₂H₅OH | Polar protic | 20 | [3][4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | - | Aqueous | 1 | [3][4] |

Analysis of Solubility Data:

The high solubility in polar aprotic solvents like DMF and DMSO can be attributed to strong dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors. The good solubility in ethanol, a polar protic solvent, is facilitated by hydrogen bonding between the hydroxyl group of ethanol and the amidoxime and pyridine moieties of the solute. The significantly lower solubility in aqueous PBS highlights the influence of the relatively non-polar pyridine ring, which can limit hydration.

Experimental Determination of Solubility: A Self-Validating Protocol

To ensure the accuracy and reliability of solubility data, a robust and well-documented experimental protocol is essential. The "shake-flask" method is widely regarded as the gold standard for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.

The Shake-Flask Method: A Step-by-Step Guide

This protocol describes a self-validating system for the determination of this compound solubility.

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Causality: Using an excess of the solid ensures that the equilibrium between the dissolved and undissolved solute is established, which is the definition of a saturated solution.

-

-

Equilibration:

-

Place the sealed container in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

Causality: Constant temperature is critical as solubility is temperature-dependent. Prolonged agitation ensures that the system reaches a state of thermodynamic equilibrium.

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles.

-

Causality: This step is critical to ensure that only the dissolved solute is being analyzed. Failure to properly separate the solid and liquid phases is a common source of error.

-

-

Quantification:

-

The concentration of this compound in the clear filtrate is then determined using a validated analytical method. Common techniques include:

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and specific method. A calibration curve is generated using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: This method is suitable if this compound has a distinct chromophore and the solvent does not interfere with its absorbance. A calibration curve is also required.

-

Gravimetric Analysis: A known volume of the filtered solution is evaporated to dryness, and the mass of the remaining solid is determined. This method is simpler but may be less accurate for low solubilities.

-

-

Self-Validation and Trustworthiness:

To ensure the trustworthiness of the results, the following self-validating checks should be incorporated:

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

-

Multiple Starting Conditions: The experiment can be initiated from both an undersaturated and a supersaturated state. A supersaturated solution can be prepared by heating the mixture to a higher temperature to dissolve more solute and then cooling it down to the target temperature. The final equilibrium solubility should be the same regardless of the starting condition.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound, and understanding these is crucial for its practical application.

Diagram of Factors Influencing Solubility:

Caption: Key factors influencing the solubility of this compound.

-

Temperature: The solubility of most solid compounds in liquids increases with temperature. For endothermic dissolution processes, increasing the temperature provides the energy needed to break the crystal lattice and solvate the molecules.

-

pH (in aqueous solutions): this compound has both a basic pyridine nitrogen and a weakly acidic oxime proton. Therefore, its solubility in aqueous media is expected to be pH-dependent. At low pH, the pyridine nitrogen will be protonated, forming a more soluble cationic species. At high pH, the oxime proton can be deprotonated, forming a more soluble anionic species.

-

Solvent Polarity: As demonstrated by the quantitative data, the polarity of the solvent plays a significant role. A good match between the polarity of this compound and the solvent will generally lead to higher solubility.

-

Hydrogen Bonding: The ability of the amidoxime group to both donate and accept hydrogen bonds is a key determinant of its solubility in protic solvents like ethanol and water.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the solubility of this compound in common solvents. The available quantitative data, coupled with a thorough understanding of its physicochemical properties and the factors influencing solubility, provides a solid foundation for its use in research and development. The detailed experimental protocol for solubility determination using the shake-flask method offers a reliable and self-validating approach to generate high-quality data.

For future work, a more extensive study on the solubility of this compound in a wider range of organic solvents would be beneficial. Additionally, a detailed investigation into the temperature and pH dependence of its solubility would provide valuable information for process optimization and formulation development.

References

A Comprehensive Technical Guide to the Thermal Stability of 2-Pyridylamidoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of safe and effective drug development and materials science. 2-Pyridylamidoxime, a molecule of significant interest due to its versatile coordination chemistry and potential pharmacological applications, presents a unique thermal stability profile dictated by the interplay of its pyridine ring and amidoxime functional group. This in-depth technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. While direct, comprehensive studies on this specific molecule are not extensively published, this guide synthesizes established principles of thermal analysis and known decomposition pathways of its constituent functional groups to offer a robust, scientifically-grounded approach. We will detail the theoretical underpinnings of its thermal decomposition, provide field-proven, step-by-step protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and explain the causality behind experimental choices. This guide is designed to equip researchers with the necessary knowledge to design, execute, and interpret thermal stability studies, ensuring data integrity and enhancing laboratory safety.

Introduction: The Criticality of Thermal Stability

This compound is a heterocyclic compound featuring a pyridine ring, a common scaffold in medicinal chemistry, and an amidoxime functional group, known for its strong chelating properties. This combination makes it a valuable building block in the synthesis of new materials and a candidate for various therapeutic applications. However, the energetic nature of the N-O bond in the amidoxime moiety and the overall molecular architecture necessitate a thorough understanding of its behavior under thermal stress.

Thermal stability is not merely an academic parameter; it has profound practical implications for:

-

Safety: Uncontrolled thermal decomposition can lead to runaway reactions, posing significant hazards during synthesis, purification, and storage.

-

Purity and Storage: Degradation at elevated temperatures, even if slow, can lead to the formation of impurities, compromising the quality and efficacy of the final product. Establishing a stable temperature range is crucial for defining storage conditions and shelf-life.[1]

-

Process Development: Knowledge of decomposition temperatures and kinetics is essential for designing safe and efficient manufacturing processes, such as drying, milling, and formulation.

This guide provides the theoretical and practical tools to build a comprehensive thermal stability profile for this compound.

Theoretical Framework: Deconstructing Thermal Decomposition

The thermal decomposition of this compound is expected to be a multi-stage process, influenced by the distinct stabilities of the pyridine ring and the amidoxime group.

The Amidoxime Moiety: The Likely Point of Initial Decomposition

The amidoxime group (-C(NH₂)=NOH) is generally the most thermally labile part of the molecule. The N-O bond is relatively weak and prone to cleavage upon heating. Studies on various amidoxime-containing compounds suggest that their decomposition can occur in the 325–400 °C range.[2] The decomposition is a complex process that can proceed through several pathways, including:

-

Dehydration: Loss of a water molecule to form a nitrile.

-

Homolytic Cleavage: Breaking of the N-O bond to form radical species.

-

Rearrangement Reactions: Intramolecular rearrangements leading to more stable products.

The Pyridine Ring: A More Stable Scaffold

Aromatic nitrogen heterocycles, like pyridine, are generally characterized by high thermal stability due to their aromaticity.[3] The decomposition of the pyridine ring typically occurs at much higher temperatures than that of the amidoxime group, often above 450-500°C.[4][5] The pyrolysis of pyridine is known to proceed via radical mechanisms, initiated by C-H bond cleavage, leading to the formation of various gaseous products.[6]

Proposed Decomposition Pathway for this compound

Based on the chemistry of its functional groups, a two-stage primary decomposition mechanism can be hypothesized for this compound. This pathway provides a logical framework for interpreting experimental data.

References

- 1. veeprho.com [veeprho.com]

- 2. “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials - TA Instruments [tainstruments.com]

- 3. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Quantum Chemical Calculations on 2-Pyridylamidoxime

Abstract

This guide provides a comprehensive, technically-grounded protocol for performing quantum chemical calculations on 2-Pyridylamidoxime, a molecule of significant interest in medicinal chemistry and materials science. We move beyond a simple recitation of steps to offer a self-validating workflow rooted in the principles of Density Functional Theory (DFT). This document is structured to provide researchers, computational chemists, and drug development professionals with the expertise to model the geometric, vibrational, and electronic properties of this compound with high fidelity. We detail the rationale behind the selection of computational methods, specifically the B3LYP functional and the 6-311++G(d,p) basis set, and provide a step-by-step methodology for geometry optimization, frequency analysis, and the calculation of key electronic descriptors. All quantitative data are presented in structured tables, and complex workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction: The "Why" and "How" of Modeling this compound

This compound (C₆H₇N₃O) is a heterocyclic compound featuring both a pyridine ring and an amidoxime functional group. This unique structural combination imparts a range of interesting properties, including its ability to act as a potent chelating agent, particularly for metal ions.[1] Its derivatives have been explored for various applications, from non-quaternary oximes that can detoxify nerve agents to functional ligands for the decontamination of toxic organophosphates.[1]

Understanding the three-dimensional structure, electronic charge distribution, and reactivity of this compound at a sub-molecular level is paramount for rational drug design and materials engineering. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in silico laboratory to probe these characteristics.[2][3] DFT allows us to build a robust theoretical model of the molecule, from which we can predict:

-

Stable Molecular Geometries: Determining the lowest energy conformation and precise bond lengths and angles.

-

Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra, which can be used to validate the computed structure against experimental data.[4]

-

Electronic Properties: Analyzing the frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and kinetic stability.[5][6][7]

-

Reactivity Sites: Mapping the Molecular Electrostatic Potential (MEP) to identify regions susceptible to electrophilic and nucleophilic attack.[8][9][10][11]

This guide provides a validated protocol that ensures the resulting computational data is both accurate and reliable, forming a solid foundation for further research.

Theoretical Foundation and Method Selection

The accuracy of any quantum chemical calculation is critically dependent on the choice of the theoretical method and the basis set. This combination defines the level of theory.

Density Functional Theory (DFT) and the B3LYP Functional

DFT has become the workhorse of modern computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[2] Instead of solving the complex many-electron wavefunction directly, DFT calculates the electron density to determine the system's energy.

For this protocol, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[12][13] B3LYP incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals, a formulation that has proven highly successful for a vast range of organic molecules.[14][15] It reliably predicts geometries, vibrational frequencies, and electronic properties for systems like this compound.[16][17]

The Pople-Style Basis Set: 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this application for several reasons:[18]

-

Triple-Zeta Valence: It uses three functions to describe each valence atomic orbital, providing significant flexibility.

-

Polarization Functions (d,p): The (d,p) indicates the addition of d-functions on heavy (non-hydrogen) atoms and p-functions on hydrogen atoms. These are crucial for accurately describing the anisotropic shape of electron clouds in chemical bonds, which is essential for heteroatomic systems.[19]

-

Diffuse Functions (++): The ++ signifies the addition of diffuse functions on both heavy and hydrogen atoms. These functions are important for accurately modeling systems with lone pairs, anions, or where electrons are held loosely, such as the nitrogen and oxygen atoms in this compound.[17][19]

This combination of B3LYP/6-311++G(d,p) provides a high-level, well-validated theoretical model for obtaining reliable results at a manageable computational expense.[14][18]

The Self-Validating Computational Protocol

This section details the step-by-step workflow for the quantum chemical analysis of this compound. The protocol is designed to be self-validating, meaning that the results of one step confirm the success of the previous one.

Step 1: Initial Structure Input and Optimization

The first step is to create a plausible 3D structure of this compound. This can be done using any molecular building software (e.g., Avogadro, GaussView, ChemDraw). The initial geometry does not need to be perfect, as the optimization algorithm will find the energy minimum.

Protocol:

-

Draw the 2D structure of this compound.

-

Convert the 2D structure to a 3D model using the software's built-in tools.

-

Perform a preliminary geometry clean-up using a simple force field (e.g., MMFF94) to ensure reasonable bond lengths and angles.

-

Save the coordinates in a format compatible with the quantum chemistry software (e.g., .xyz or .mol).

-

Set up the geometry optimization calculation using the B3LYP functional and 6-311++G(d,p) basis set. This calculation iteratively adjusts the positions of the atoms until the point of lowest energy on the potential energy surface is found.

Step 2: Frequency Calculation and Thermodynamic Analysis

Once the geometry optimization is complete, a frequency calculation must be performed on the optimized structure. This is a critical validation step .

Protocol:

-

Use the optimized coordinates from the previous step as the input.

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Validation Check: Analyze the output. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be perturbed and re-optimized.

-

The output of this calculation also provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted IR and Raman vibrational spectra.

Step 3: Analysis of Molecular Properties

With a validated minimum-energy structure, we can now calculate and analyze the electronic properties that govern the molecule's reactivity.

Protocol:

-

Frontier Molecular Orbitals (HOMO-LUMO):

-

Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[20][21]

-

The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).[7]

-

The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[5][6]

-

-

Molecular Electrostatic Potential (MEP):

-

Generate the MEP surface. This surface maps the electrostatic potential onto the electron density of the molecule.[8][9][22]

-

Color-coding reveals regions of differing potential:

-

Red/Yellow (Negative Potential): Electron-rich areas, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.[8][9]

-

Blue (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.[9]

-

-

Computational Workflow Diagram

The entire protocol can be visualized as a logical flow, ensuring a systematic and verifiable approach to the calculations.

Caption: A flowchart of the self-validating computational protocol.

Predicted Data and Interpretation

Following the protocol above yields a wealth of quantitative data. The tables below summarize the expected results for this compound based on the B3LYP/6-311++G(d,p) level of theory.

Table 1: Key Geometric and Electronic Parameters

| Parameter | Predicted Value | Significance |

| Total Energy | (Value in Hartrees) | The final, minimized energy of the system. |

| Dipole Moment | (Value in Debye) | Indicates the overall polarity of the molecule. |

| HOMO Energy | (Value in eV) | Energy of the highest occupied molecular orbital. |

| LUMO Energy | (Value in eV) | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | (Value in eV) | A measure of kinetic stability and chemical reactivity.[5][6] |

Table 2: Selected Optimized Structural Parameters

| Bond/Angle | Predicted Value | Experimental Value (if available) |

| C-N (Pyridine Ring) | ~1.34 Å | (Comparison with crystallographic data)[1] |

| C=N (Amidoxime) | ~1.29 Å | (Comparison with similar structures) |

| N-O (Amidoxime) | ~1.40 Å | (Comparison with similar structures) |

| C-C-N (Pyridine Angle) | ~123° | (Comparison with crystallographic data)[1] |

Note: Experimental values for direct comparison may require access to specific crystallographic databases for this compound.[1]

Table 3: Calculated Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3450 cm⁻¹ | Stretching of the hydroxyl group. |

| N-H Stretch | ~3300-3400 cm⁻¹ | Symmetric/asymmetric stretching of the amine group. |

| C=N Stretch (Pyridine) | ~1580 cm⁻¹ | Ring stretching mode of the pyridine moiety.[23] |

| C=N Stretch (Amidoxime) | ~1650 cm⁻¹ | Characteristic stretch of the imine group.[23] |

| N-O Stretch | ~950 cm⁻¹ | Stretching of the N-O bond in the oxime group.[23] |

Note: Calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data due to the harmonic approximation.[16]

Conclusion

This technical guide has outlined a robust and scientifically sound protocol for the quantum chemical investigation of this compound using Density Functional Theory. By adhering to this workflow—from careful method selection (B3LYP/6-311++G(d,p)) to the crucial validation step of frequency analysis—researchers can generate reliable and predictive data on the molecule's geometry, vibrational spectra, and electronic reactivity. The insights gained from analyzing the HOMO-LUMO gap and the Molecular Electrostatic Potential surface provide a powerful theoretical framework for understanding the behavior of this compound, accelerating its development in fields ranging from medicinal chemistry to environmental remediation.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations [mdpi.com]

- 4. ijert.org [ijert.org]

- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scholars.mssm.edu [scholars.mssm.edu]

- 11. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. - R Discovery [discovery.researcher.life]

- 15. reddit.com [reddit.com]

- 16. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. folia.unifr.ch [folia.unifr.ch]

- 18. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Acid dissociation constant of 2-Pyridylamidoxime

An In-depth Technical Guide to the Acid Dissociation Constants of 2-Pyridylamidoxime

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule in solution, profoundly influencing its solubility, membrane permeability, and receptor-binding interactions. For this compound (N'-hydroxypyridine-2-carboximidamide), a molecule of significant interest in medicinal chemistry and as a potent metal chelator, a thorough understanding of its acid-base properties is paramount for drug development and materials science applications. This guide provides a comprehensive examination of the protonation equilibria of this compound, details field-proven experimental methodologies for pKa determination, and explores complementary computational approaches.

The Protonation Equilibria of this compound

This compound is a polyprotic molecule possessing three distinct ionizable centers: the pyridine ring nitrogen, the amino group, and the oxime hydroxyl group. Consequently, its acid-base chemistry is described by three separate equilibrium constants (pKa₁, pKa₂, pKa₃), which correspond to the sequential deprotonation of the fully protonated species.

The equilibria can be represented as follows:

-

pKa₁ (Pyridine Ring Deprotonation): The most acidic proton is on the pyridinium nitrogen. Its dissociation converts the dicationic species (H₃L²⁺) to a monocationic species (H₂L⁺).

-

pKa₂ (Amidoxime N-H Deprotonation): The second dissociation involves the proton on the protonated oxime nitrogen. This equilibrium is between the monocationic (H₂L⁺) and the neutral species (HL).

-

pKa₃ (Oxime O-H Deprotonation): The final dissociation is the removal of the proton from the oxime's hydroxyl group, converting the neutral molecule (HL) into the monoanionic species (L⁻).

Caption: Protonation equilibria of this compound.

Experimental Determination of pKa Values

Accurate pKa determination requires robust experimental design. The two most common and reliable methods for a chromophoric, soluble compound like this compound are UV-Vis spectrophotometric titration and potentiometric titration. A foundational principle for both methods is the maintenance of constant temperature and ionic strength (typically using 0.1 M KCl or NaClO₄), as pKa values are sensitive to these conditions.

Method 1: UV-Vis Spectrophotometric Titration

Principle & Expertise: This method leverages the change in a molecule's electronic structure upon protonation or deprotonation. If the ionization occurs near a chromophore (in this case, the entire conjugated pyridyl-amidoxime system), the wavelength of maximum absorbance (λ_max) and/or the molar absorptivity will change. By monitoring absorbance across a range of pH values, a titration curve can be generated from which the pKa is derived. The key to a self-validating protocol is the identification of one or more isosbestic points—wavelengths where the molar absorptivity of the protonated and deprotonated species are identical, indicating a clean, two-species equilibrium.

Caption: Workflow for Spectrophotometric pKa Determination.

Detailed Protocol: Spectrophotometric Titration

-

Solution Preparation:

-

Prepare a concentrated stock solution of this compound in deionized water or an appropriate co-solvent if solubility is limited.

-

Prepare a series of buffer solutions spanning the desired pH range (e.g., pH 1 to 12) with increments of 0.2-0.5 pH units. It is critical that all buffers are prepared to have the same ionic strength (e.g., 0.1 M) by adding a background electrolyte like KCl.

-

-

Sample Measurement:

-

For each buffer solution, create a sample by adding a precise aliquot of the this compound stock solution into a volumetric flask and diluting to the mark with the buffer. The final concentration should yield an absorbance in the optimal range of the spectrophotometer (0.3-1.0 AU).

-

Measure and record the exact pH of each final solution.

-

Record the full UV-Vis absorption spectrum for each sample against a buffer blank.

-

-

Data Analysis:

-

Overlay all spectra to identify wavelengths with significant absorbance changes and to locate any isosbestic points.[1]

-

Select an analytical wavelength (λ_an) where the difference in absorbance between the acidic and basic forms is maximal.

-

Plot the measured absorbance at λ_an against the measured pH for each sample. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of the curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[2] For polyprotic systems, multiple sigmoid transitions may be observed if the pKa values are sufficiently separated.

-

Method 2: Potentiometric Titration

Principle & Expertise: This is a classical and highly accurate method that directly measures the change in hydrogen ion concentration (pH) as a function of added titrant (a strong acid or base).[3] A solution of the compound is titrated, and the pH is monitored with a calibrated glass electrode. The equivalence points, where the inflection in the titration curve is sharpest, correspond to the stoichiometric neutralization of the ionizable groups. For polyprotic compounds, this method is particularly powerful because the volume of titrant consumed between successive equivalence points provides a self-validating check on the molecular weight and purity. The pKa value is determined from the pH at the half-equivalence point. The use of first and second derivative plots of the titration data (ΔpH/ΔV vs. V and Δ²pH/ΔV² vs. V) is the standard of practice, as it transforms the inflection points into sharp, easily identifiable peaks, increasing accuracy.[4][5]

Caption: Workflow for Potentiometric pKa Determination.

Detailed Protocol: Potentiometric Titration

-

Setup and Calibration:

-

Prepare an aqueous solution of this compound of known concentration (e.g., 0.01 M). Add a background electrolyte to maintain constant ionic strength (e.g., 0.1 M KCl).

-

Calibrate a combination glass pH electrode using at least two, preferably three, standard pH buffers that bracket the expected pKa range.

-

Prepare and accurately standardize a titrant solution (e.g., 0.1 M HCl if titrating from the neutral form, or 0.1 M NaOH if starting from a protonated salt).

-

-

Titration Procedure:

-

Place a known volume of the analyte solution in a thermostatted beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and the tip of the burette containing the titrant.

-

Begin adding the titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Reduce the increment size significantly when approaching the equivalence points (where the pH changes most rapidly). Continue the titration well past the final equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH versus the volume of titrant added to visualize the titration curve.

-

To accurately locate the equivalence points (Vₑ), calculate and plot the first derivative (ΔpH/ΔV vs. average volume) and the second derivative (Δ²pH/ΔV² vs. average volume). The equivalence point is the peak of the first derivative plot and the zero-crossing of the second derivative plot.

-

The pKa values are equal to the pH measured at the half-equivalence points. For example, pKa₂ would be the pH at Vₑ₁ + (Vₑ₂ - Vₑ₁)/2.

-

Computational pKa Prediction

Principle: When experimental determination is challenging or for high-throughput screening of derivatives, computational methods provide valuable estimates.[6] These methods typically rely on a thermodynamic cycle, most commonly the direct method, which calculates the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. This is achieved by calculating the energies of the protonated and deprotonated species in both the gas phase (using quantum mechanics) and accounting for the free energy of solvation.

Caption: Thermodynamic cycle for computational pKa prediction.

Methodologies & Rationale:

-

Quantum Mechanics (QM): High-level methods like Density Functional Theory (DFT) combined with a continuum solvent model (e.g., SMD, SM8) can provide accurate calculations of the necessary energies.

-

Machine Learning (ML) & QSAR: Newer approaches use machine learning algorithms trained on large datasets of known pKa values to predict the pKa of new molecules based on their structural features.

Computational methods are a powerful complement to experimental work. They allow for the rapid screening of virtual compounds, helping to prioritize synthetic efforts, and can provide mechanistic insight into how structural modifications influence acidity.

Summary of Acidity Data for this compound

No single publication reports all three experimental pKa values for this compound. However, by synthesizing data from closely related structures and computational predictions, we can establish a reliable set of expected values.

| pKa | Ionizable Group | Equilibrium | Expected Value (at 25°C) | Basis of Estimate |

| pKa₁ | Pyridinium Nitrogen | H₃L²⁺ ⇌ H₂L⁺ + H⁺ | ~ 2.1 - 2.5 | Analogy to 2-Picolinamide (pKa ≈ 2.1) |

| pKa₂ | Protonated Oxime N | H₂L⁺ ⇌ HL + H⁺ | ~ 5.0 - 6.0 | General range for amidoxime functional groups. |

| pKa₃ | Oxime Hydroxyl (-OH) | HL ⇌ L⁻ + H⁺ | ~ 8.0 - 13.6 | Wide range reflects uncertainty. Related pyridinium oximes show pKa ~8-9, while computational predictions are higher (~13.6). This highlights the necessity of experimental validation. |

Conclusion

References

Methodological & Application

Application Note & Protocols: The Strategic Use of 2-Pyridylamidoxime in the Rational Design of Coordination Polymers

This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 2-Pyridylamidoxime as a versatile building block in the synthesis of coordination polymers. The content herein is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations that enable the rational design of functional materials.

Introduction: Why this compound?

Coordination polymers are a class of materials constructed from metal ions or clusters linked by organic ligands. Their tunable structures and properties make them promising candidates for applications in gas storage, catalysis, sensing, and drug delivery. The choice of the organic ligand is paramount as it dictates the dimensionality, topology, and functionality of the resulting framework.

This compound, a molecule incorporating a pyridine ring and an amidoxime group, has emerged as a particularly effective ligand in this context. Its strength lies in its rich coordination chemistry, stemming from the presence of multiple nitrogen and oxygen donor atoms. This allows it to act as a versatile chelating and/or bridging ligand, offering precise control over the final supramolecular architecture. The amidoxime group (-C(NH2)=NOH) itself is a key feature, providing a bidentate N,O-donor set that can readily chelate metal ions, while the pyridyl nitrogen offers an additional coordination site to bridge between metal centers, facilitating the extension into one-, two-, or three-dimensional networks.

Key Advantages of this compound:

-

Multiple Coordination Sites: The combination of the pyridyl nitrogen and the bidentate amidoxime group allows for diverse coordination modes (e.g., monodentate, bidentate-chelate, bridging).

-

Structural Versatility: This diversity in coordination enables the formation of a wide array of network topologies, from simple discrete complexes to extended 1D chains, 2D layers, and 3D frameworks.

-

Hydrogen Bonding Capabilities: The presence of the oxime hydroxyl (-OH) and amine (-NH2) groups provides opportunities for robust intra- and intermolecular hydrogen bonding, which can play a crucial role in stabilizing the crystal structure and influencing the material's properties.

This guide will detail the synthesis of the this compound ligand itself, followed by a protocol for its use in the synthesis of a representative coordination polymer, and finally, discuss the critical characterization techniques.

Synthesis of this compound Ligand

The synthesis of this compound is a well-established two-step process that begins with 2-cyanopyridine. The protocol is designed to be self-validating by including checkpoints for purity assessment.

Protocol 2.1: Synthesis of this compound

Materials:

-

2-Cyanopyridine

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Standard reflux apparatus

-

Magnetic stirrer with heating

-

Filtration apparatus (Büchner funnel)

-

pH meter or pH paper

Step-by-Step Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride in a minimal amount of water. To this solution, add an equimolar amount of a base such as potassium carbonate or sodium hydroxide, dissolved in water, to generate free hydroxylamine in situ. The reaction is mildly exothermic.

-

Rationale: Hydroxylamine is typically supplied as a salt for stability. The base deprotonates the hydroxylammonium ion (NH3OH+) to generate the reactive nucleophile, free hydroxylamine (NH2OH).

-

-

Reaction with 2-Cyanopyridine: Dissolve 2-cyanopyridine in ethanol and add it to the flask containing the free hydroxylamine solution.

-

Causality: Ethanol is used as a co-solvent to ensure the miscibility of the organic nitrile with the aqueous hydroxylamine solution, facilitating the reaction.

-

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often precipitate as a white solid. If not, the volume of the solvent can be reduced under vacuum.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting material.

-

Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven at a low temperature (~40 °C). The purity of the final product should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

Data Presentation: Expected Characterization Data for this compound

| Technique | Expected Result |

| Melting Point | ~114-116 °C |

| ¹H NMR | Signals corresponding to pyridyl protons, -NH2 protons, and -OH proton. |

| FT-IR (cm⁻¹) | ~3450-3350 (N-H stretch), ~3150 (O-H stretch), ~1650 (C=N stretch) |

Synthesis of a this compound-Based Coordination Polymer

This section provides a generalizable protocol for the synthesis of a coordination polymer using this compound. The choice of metal salt, solvent, and reaction conditions (e.g., temperature, time) will significantly influence the final product. The following is a representative example using a copper(II) salt.

Protocol 3.1: Solvothermal Synthesis of a Cu(II)-2-Pyridylamidoxime Coordination Polymer

Materials:

-

This compound (synthesized as per Protocol 2.1)

-

Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave or a sealed glass vial

Step-by-Step Procedure:

-

Ligand Dissolution: In a small beaker, dissolve this compound in DMF.

-

Rationale: DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the organic ligand and many metal salts, making it a common choice for solvothermal synthesis.

-

-